molecular formula C6H8ClNS B1368857 5-(chloromethyl)-2,4-dimethylthiazole CAS No. 98134-35-1

5-(chloromethyl)-2,4-dimethylthiazole

Cat. No.: B1368857
CAS No.: 98134-35-1
M. Wt: 161.65 g/mol
InChI Key: MUJKKGTZMLWMIH-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-2,4-dimethylthiazole is a heterocyclic organic compound that contains a thiazole ring substituted with chloromethyl and dimethyl groups. Thiazoles are known for their diverse biological activities and are commonly found in various natural products and synthetic compounds. The presence of the chloromethyl group makes this compound particularly reactive, allowing it to participate in a variety of chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(chloromethyl)-2,4-dimethylthiazole typically involves the chlorination of 2,4-dimethylthiazole. One common method includes the reaction of 2,4-dimethylthiazole with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a Lewis acid catalyst like aluminum chloride . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The process involves the chlorination of 2,4-dimethylthiazole using chlorine gas in the presence of a solvent like dichloromethane. The reaction is conducted at controlled temperatures to optimize the yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-2,4-dimethylthiazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild conditions.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

    Nucleophilic Substitution: Various substituted thiazoles depending on the nucleophile used.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Methylthiazole derivatives.

Mechanism of Action

The mechanism of action of 5-(chloromethyl)-2,4-dimethylthiazole involves its ability to interact with various biological targets. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity . This reactivity is particularly useful in the design of enzyme inhibitors and other bioactive molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Chloromethyl)-2,4-dimethylthiazole is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to other similar compounds. The presence of both chloromethyl and dimethyl groups on the thiazole ring allows for a diverse range of chemical modifications and applications .

Properties

IUPAC Name

5-(chloromethyl)-2,4-dimethyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClNS/c1-4-6(3-7)9-5(2)8-4/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUJKKGTZMLWMIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60567088
Record name 5-(Chloromethyl)-2,4-dimethyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60567088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98134-35-1
Record name 5-(Chloromethyl)-2,4-dimethyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60567088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(chloromethyl)-2,4-dimethyl-1,3-thiazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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